

# Label-Free Methods for Analyzing Kelch Domain Interactions: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Kelch domain**s are evolutionarily conserved protein-protein interaction modules found in a diverse range of proteins across many species. These domains typically fold into a β-propeller structure, creating a platform for recognizing and binding to specific substrate proteins. The interactions mediated by **Kelch domain**s are critical for a multitude of cellular processes, including signal transduction, cytoskeletal organization, and protein ubiquitination. A prominent example is the interaction between the **Kelch domain** of Kelch-like ECH-associated protein 1 (Keap1) and the transcription factor Nrf2, a master regulator of the antioxidant response.[1][2] [3] Dysregulation of **Kelch domain** interactions is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for several powerful label-free methods to quantitatively and qualitatively analyze **Kelch domain** interactions. These techniques, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Affinity Purification-Mass Spectrometry (AP-MS), offer real-time, in-solution analysis of binding events without the need for fluorescent or radioactive labels, thus minimizing potential artifacts and preserving the native conformation of the interacting partners.



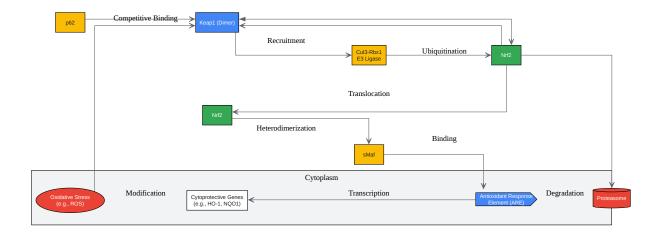
## I. Featured Application: Keap1-Nrf2 Interaction

The Keap1-Nrf2 signaling pathway is a cornerstone of cellular defense against oxidative and electrophilic stress.[3][4] Under basal conditions, the dimeric Keap1 protein binds to Nrf2 via its **Kelch domain**s, leading to the ubiquitination and subsequent proteasomal degradation of Nrf2. [3][4] Upon exposure to stress, reactive cysteines in Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a battery of antioxidant and cytoprotective genes.[4]

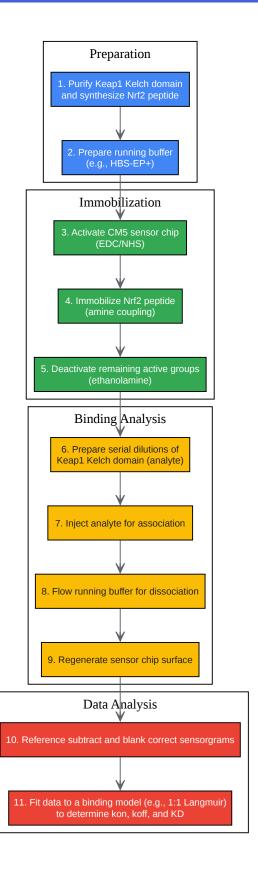
**Keap1-Nrf2 Signaling Pathway** 



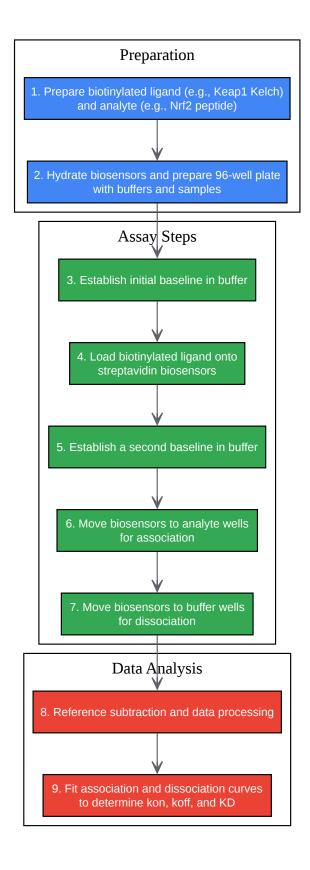
#### Binding (ETGE/DLG motifs)



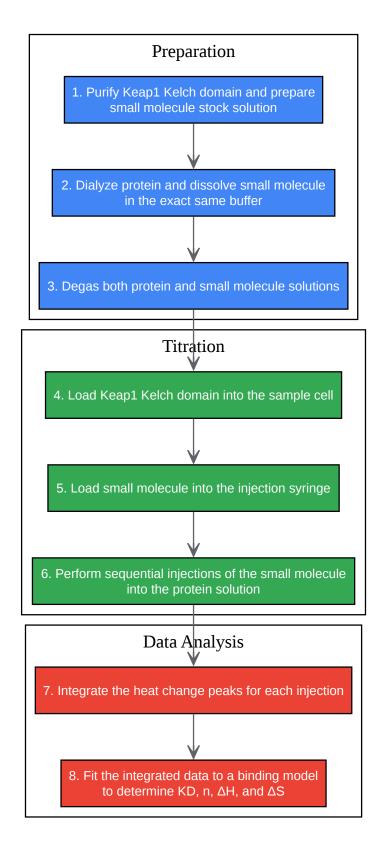




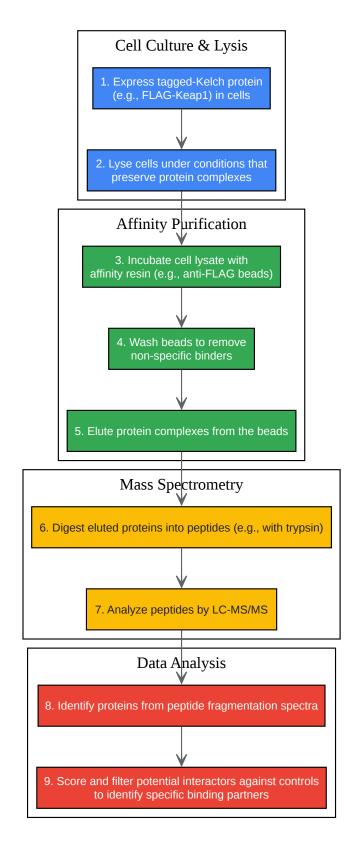












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### References

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